molecular formula C8H19ClN2O2 B12292861 2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride

2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride

Cat. No.: B12292861
M. Wt: 210.70 g/mol
InChI Key: VVNODVSZQKXIHL-UHFFFAOYSA-N
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Description

2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride is a chemical compound with a unique structure that includes an amino group, a butanamide backbone, and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride typically involves the reaction of 2-amino-3-hydroxybutanamide with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines .

Scientific Research Applications

2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butoxy group can enhance the compound’s stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability .

Properties

Molecular Formula

C8H19ClN2O2

Molecular Weight

210.70 g/mol

IUPAC Name

2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride

InChI

InChI=1S/C8H18N2O2.ClH/c1-5(6(9)7(10)11)12-8(2,3)4;/h5-6H,9H2,1-4H3,(H2,10,11);1H

InChI Key

VVNODVSZQKXIHL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)N)N)OC(C)(C)C.Cl

Origin of Product

United States

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